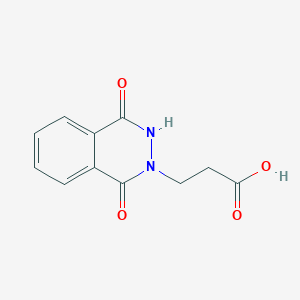

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

説明

Synthesis Analysis

The synthesis of propanoic acid derivatives involves various starting materials and reaction conditions. For instance, the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters was achieved through a series of chemical reactions, as described in the first paper . Similarly, 3-(4-Phenyl) benzoyl propionic acid served as a starting material for the synthesis of different heterocyclic compounds, including pyridazinones and quinazolinones . These synthetic routes typically involve condensation reactions and are characterized by their specific reagents and catalysts.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, the crystal structure of one of the methyl esters was determined by X-ray analysis . These structural analyses are crucial for understanding the relationship between the structure of the compounds and their biological activities.

Chemical Reactions Analysis

The reactivity of these propanoic acid derivatives with different nucleophiles has been reported, indicating that they can undergo further chemical transformations . These reactions can lead to the formation of new compounds with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, were determined for the synthesized compounds . Additionally, the chemical properties, including the ability to fluoresce, were evaluated for some derivatives, such as the 3-(Naphthalen-1-ylamino)propanoic acid derivatives, which showed strong fluorescence and were used for derivatization of amino acids . The anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was also assessed using the rat paw edema method .

Relevant Case Studies

The papers provided discuss the evaluation of biological activities of the synthesized propanoic acid derivatives. For instance, the antiproliferative activity against various cancer cell lines was assessed for the 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids . The anti-inflammatory activity of the 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was also studied, with most compounds showing significant activity . These case studies are important for understanding the potential therapeutic applications of these compounds.

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : The compound has been synthesized using various techniques, including condensing with benzaldehydes and active methylene compounds, utilizing catalysts like L-proline in ethanol at room temperature (Praveen Kumar et al., 2014).

- Characterization Methods : Studies have employed techniques like 1H NMR, 13C NMR, IR, MS, and X-ray diffraction for structural characterization of derivatives of this compound (Ting Yao et al., 2013).

Biological and Chemical Properties

- Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, as indicated in studies focusing on their synthesis and biological evaluation (M. C. Cardia et al., 2003).

- Bio-Lubricant Properties : Derivatives of this compound, synthesized from oleic acid, have been studied for their bio-lubricant properties, showing potential in this area (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).

Chemical Applications

- Analytical Methods for Quality Control : This compound has been used as a reference in developing analytical methods for quality control of active pharmaceutical ingredients, particularly in the context of antimicrobial drugs (V. O. Zubkov et al., 2016).

- Fluorescence Derivatisation : Derivatives of this compound have been evaluated for their potential as fluorescent derivatizing reagents, showing strong fluorescence and applicability in biological assays (V. Frade et al., 2007).

特性

IUPAC Name |

3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUAVUXZOYSZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359011 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

CAS RN |

4572-80-9 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

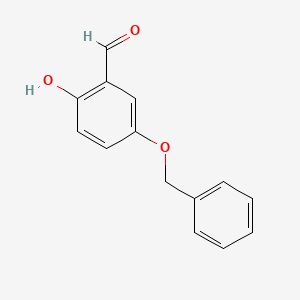

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)